molecular formula C23H20FN3O3S B14112622 2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide

2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide

Cat. No.: B14112622
M. Wt: 437.5 g/mol
InChI Key: BQSIEHKIJGSLSL-UHFFFAOYSA-N
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Description

2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. The presence of multiple functional groups, including a thienopyrimidine core, a dimethylbenzyl moiety, and a fluorophenylacetamide group, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide typically involves a multi-step process:

    Formation of the Thienopyrimidine Core: The initial step involves the synthesis of the thienopyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Dimethylbenzyl Group: The next step involves the alkylation of the thienopyrimidine core with a 3,4-dimethylbenzyl halide in the presence of a strong base such as sodium hydride or potassium carbonate.

    Formation of the Fluorophenylacetamide Group: The final step involves the acylation of the intermediate compound with 3-fluorophenylacetic acid or its derivatives using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylbenzyl moiety, leading to the formation of corresponding benzylic alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl groups in the thienopyrimidine core, potentially converting them to alcohols.

    Substitution: The fluorophenylacetamide group can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of benzylic alcohols or ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenylacetamide derivatives.

Scientific Research Applications

2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological pathways. The presence of the fluorophenylacetamide group enhances its binding affinity and specificity, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide
  • 2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chlorophenyl)acetamide
  • 2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-bromophenyl)acetamide

Uniqueness

The unique combination of the thienopyrimidine core, dimethylbenzyl moiety, and fluorophenylacetamide group in 2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide imparts distinct chemical and biological properties. This compound exhibits enhanced binding affinity, specificity, and stability compared to its analogs, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C23H20FN3O3S

Molecular Weight

437.5 g/mol

IUPAC Name

2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C23H20FN3O3S/c1-14-6-7-16(10-15(14)2)12-27-22(29)21-19(8-9-31-21)26(23(27)30)13-20(28)25-18-5-3-4-17(24)11-18/h3-11H,12-13H2,1-2H3,(H,25,28)

InChI Key

BQSIEHKIJGSLSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC(=CC=C4)F)C

Origin of Product

United States

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